Faster Hydrogenation Kinetics of Internal Alkyne Over Terminal Analog
In a direct head-to-head comparison, the internal triple bond of 2-pentyne was hydrogenated faster than the terminal triple bond of 1-pentyne over palladium catalysts [1]. This demonstrates a clear kinetic advantage for reactions where the alkyne's substitution pattern is not a primary constraint.
| Evidence Dimension | Relative Hydrogenation Rate |
|---|---|
| Target Compound Data | Faster (qualitative) |
| Comparator Or Baseline | 1-Pentyne: Slower (qualitative) |
| Quantified Difference | 2-Pentyne hydrogenated faster than 1-pentyne [1]. |
| Conditions | Hydrogenation over palladium catalysts [1]. |
Why This Matters
This data is critical for selecting a model substrate for catalyst screening or reaction optimization where a faster, more facile hydrogenation of the triple bond is desired.
- [1] Reaction Kinetics and Catalysis Letters. (2001). The hydrogenation of C-5 alkynes over palladium catalysts. 73(1), 77-82. View Source
